molecular formula C10H10O3 B2595017 Methyl 2-(3-formylphenyl)acetate CAS No. 142327-44-4

Methyl 2-(3-formylphenyl)acetate

Cat. No. B2595017
M. Wt: 178.187
InChI Key: FFUBFLSGFOHPKF-UHFFFAOYSA-N
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Description

“Methyl 2-(3-formylphenyl)acetate” is an organic compound . It has the molecular formula C10H10O3 . It is a colorless or white to yellow to brown solid or liquid .


Molecular Structure Analysis

“Methyl 2-(3-formylphenyl)acetate” has a molecular weight of 178.19 . Its structure includes a methyl ester group (COOCH3) and a formyl group (CHO) attached to a phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(3-formylphenyl)acetate” are not available, similar compounds are known to undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

“Methyl 2-(3-formylphenyl)acetate” is a colorless or white to yellow to brown solid or liquid . It has a molecular weight of 178.19 .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Crystal Structure and Spectroscopic Features : The compound has been involved in studies to understand its crystal structure and spectroscopic features, which are crucial for designing molecules with desired chemical properties. For instance, research on similar compounds like 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has provided insights into molecular conformations and hydrogen bonding patterns, which are essential for synthetic chemistry applications (Mavişe Yaman et al., 2019).

Drug Intermediate Synthesis

  • Pharmaceutical Intermediates : The synthesis of Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reactions demonstrates its potential as a drug intermediate. This process not only highlights its role in producing pharmaceutical compounds but also emphasizes its educational value in enhancing students' interest in scientific research and experimental skills (W. Min, 2015).

Medicinal Chemistry Applications

  • Antimicrobial Activity and Molecular Docking : Compounds structurally related to Methyl 2-(3-formylphenyl)acetate have been synthesized and evaluated for antimicrobial properties and their interaction with biological targets through molecular docking studies. This suggests a potential for developing new antimicrobial agents and understanding their mechanism of action at the molecular level (S. Murugavel et al., 2016).

Catalysis and Reaction Mechanisms

  • Catalysis : The efficiency of related ligands in catalyzing cross-coupling reactions, such as the Negishi alkyl-aryl cross-coupling, has been explored. This research is significant for developing more efficient catalytic systems in organic synthesis (Syogo Ejiri et al., 2010).

Safety And Hazards

“Methyl 2-(3-formylphenyl)acetate” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-(3-formylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUBFLSGFOHPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-formylphenyl)acetate

CAS RN

142327-44-4
Record name methyl 2-(3-formylphenyl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (3-cyano-phenyl)-acetic acid methyl ester (1.56 g, 8.91 mmol), aluminum-nickel alloy (1.63 g) and 75% formic acid (25 mL) was heated at reflux for 1.75 h. The mixture was cooled to room temperature and the solids were removed by filtration through Celite with the aid of boiling EtOH. Water was added and the aqueous solution was washed with CH2Cl2 (3×). Aqueous saturated NaHCO3 was carefully added to the organic solution until the pH was about 8-9. The organic solution was washed with brine, dried over MgSO4, and concentrated. Purification by flash chromatography (5:1 hexanes:EtOAc) provided the title compound as a clear and colorless oil (870 mg). 1H NMR (400 MHz, CDCl3) δ 9.98 (s, 1H), 7.77 (m, 2H), 7.55-7.46 (m, 2H), 3.68 (s, 5H).
Quantity
1.56 g
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25 mL
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1.63 g
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Synthesis routes and methods II

Procedure details

m-Tolylacetic acid (50 g) and N-bromosuccimimide (60 g) were refluxed in carbon tetrachloride (400 ml) for 3 h. The mixture was filtered, evaporated in vacuo, and the solid recrystallised from toluene and hexane to give 3-bromomethyl phenylacetic acid (28.6 g) as white needles. δH (250 MHz, DMSO-d6) 3.63 (2H, s, CH2CO), 4.28 (2H, s, CH2Br), 7.1-7.7 (4H, m, ArH). Hydrogen chloride was bubbled through a solution of this acid (25 g) in methanol (500 ml) for 5 min, then the solution stood at room temperature for 1h, evaporated in vacuo, after (300 ml) added, and the solution washed with saturated sodium hydrogencarbonate, water and brine, dried, and evaporated in vacuo to give methyl 3-bromomethylphenylacetate (25 g) as an oil; δH (360 MHz, CDCl3) 3.58 (2H, s, CH2CO), 3.68 (3H, s, Me), 4.47 (2H, s, CH2Br), 7.2-7.4 (4H, m, ArH). The ester (2.5 g) was added to sodium hydrogencarbonate (5 g) in dimethylsulphoxide (35 ml) at 120° C. After 20 min the mixture was cooled in an ice bath, diluted with water and extracted with ether (×3). The ethereal extracts were washed with water and brine, dried, evaporated in vacuo, and purified by flash chromatography eluting with hexane:ethyl acetate (4:1 v/v) to give methyl 3-formylphenylacetate (2.02 g) as an oil; δH (360 MHz, CDCl3) 3.71 (5H, s, CH2 and Me), 7.25-7.4 (2H, m, ArH), 7.8-7.85 (2H, m, ArH), 10.0(1H, s, CHO); m/z (EI+) 178 (M+). Phenyl magnesium bromide (1.9 ml, 3M in ether) was added to a solution of the aldehyde (1.02 g) in ether (20 ml) at-78° C. The mixture was warmed to room temperature, cooled to-78° C. and phenylmagnesium bromide (1.9 ml, 3M) added, then warmed to room temperature. The mixture was washed with saturated ammonium chloride solution, water and brine, dried and evaporated in vacuo to give an oil. Pyridinium chlorochromate (1 g) was added to the oil in dichloromethane (20 ml), and the mixture stirred for 1h. Ether (50 ml) was added, and the mixture filtered through silica gel then evaporated to give an oil (0.63 g). The oil was dissolved in THF (15 ml) and lithium hydroxide (6 ml, 0.5H in water) added. After 1h ether and water were added, the mixture separated, and the aqueous layer acidified with 1N HCl, then extracted with ethyl acetate (×3). The ethyl acetate was washed with water and brine, dried and evaporated in vacuo to give 3-benzoylphenylacetic acid (310mg) as white plates. m.p. 101°-103° C.; δH (250 MHz, CDCl3) 3.76 (2H, s, CH2), 7.4-7.9 (9H, m, ArH); m/z (EI+) 240 (M+). The acid was converted in the standard way to give the title compound as pale yellow plates. m.p. 294°-295° C. (from dimethylformamide/water); (Found: C, 68.94;H, 3.91;N, 3.60. C22H14NO3Cl +0.4 H2O requires C, 68.98;H, 3.89;N, 3.65%); δH (360 MHz, DMSO-d6) 7.31 (1H, dd, J 8.7 and 2.0 Hz, H-6), 7.32(1H, d, J 2.0 Hz, H-8), 7.5-7.9 (9H, m, ArH), 7.96(1H, d, J 8.7 Hz, H-5), 10.6(1H, s, OH), 11.6(1H, s, NH); m/z (EI+) 375 (M+).
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2.5 g
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5 g
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35 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of (3-cyanophenyl)acetic acid methyl ester 47 (0.86 g, 4.9 mmol) in 88% formic acid (6 mL) is combined with Raney nickel alloy (0.48 g) and heated to reflux for 24 hours at 110° C. After cooling to room temperature, the alloy is removed by filtration over Celite. The filtrate is concentrated to ˜10% of the original volume and diluted with EtOAc (50 mL) and washed three times with water (20 mL). The organic layer is dried (MgSO4), filtered and concentrated to afford crude product, which is purified by silica gel chromatography using an EtOAc/hexane gradient to give (3-formylphenyl)-acetic acid methyl ester 48 as an oil: 1H-NMR (400 MHz, CDCl3) δ=9.97 (s, 1H), 7.40-7.52 (m, 4H), 3.68 (s, 3H), 3.67 (s, 2H). MS calculated for C10H11O3 (M+H+) 179.1, found 179.1.
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0.86 g
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6 mL
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